molecular formula C16H15F3N4 B8691741 (1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine

(1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine

Cat. No. B8691741
M. Wt: 320.31 g/mol
InChI Key: HVOAACKKZXUIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine is a useful research compound. Its molecular formula is C16H15F3N4 and its molecular weight is 320.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Benzotriazol-1-ylpropyl)-(4-trifluoromethylphenyl)amine

Molecular Formula

C16H15F3N4

Molecular Weight

320.31 g/mol

IUPAC Name

N-[1-(benzotriazol-1-yl)propyl]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H15F3N4/c1-2-15(23-14-6-4-3-5-13(14)21-22-23)20-12-9-7-11(8-10-12)16(17,18)19/h3-10,15,20H,2H2,1H3

InChI Key

HVOAACKKZXUIKP-UHFFFAOYSA-N

Canonical SMILES

CCC(NC1=CC=C(C=C1)C(F)(F)F)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A two liter, four neck flask under nitrogen atmosphere was charged with benzotriazole (36.96 g, 310 mmol, 1.0 equiv) and dry toluene (400 mL). A room temperature solution of 4-(trifluoromethyl)aniline (39.1 mL, 310 mmol, 1.0 equiv) and 50 mL toluene was added over one minute. A room temperature solution of propionaldehyde (24.6 mL, 341 mmol, 1.1 equiv) and 50 mL toluene was then added over 20 minutes. There was an exotherm from 23° C. to 30° C. during this addition. After stirring 24 h, n-heptane (500 mL) was added, and the slurry stirred an additional 1 h. The suspension was filtered, the solids were washed with n-heptane (1×100 mL, then 1×200 mL, and dried. (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine was isolated as shiny white needles (81.3 g, 82%). After 24 h, a second crop was isolated from the filtrate (8.7 g, 9%). mp 130-132° C.; 1H NMR (DMSO-d6, 400 MHz) δ0.82 (t, 3H, J=7.5 Hz), 2.25 (m, 2H), 6.49 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 7.35 (m, 3H), 7.50 (m, 1H), 7.88 (d, 1H, J=8.3 Hz), 7.99 (m, 1H), 8.09 (d, 1H, J=8.5 Hz); 13C NMR (DMSO-d6, 100 MHz) δ149.32, 146.19, 131.46, 127.73, 126.8, 125.33 (q, J=270 Hz), 124.44, 119.88, 118.27 (q, J=31.7 Hz), 112.91, 111.56, 71.03, 28.08, 10.29; DEPT spectrum: quaternary carbons δ149.32, 146.19, 131.46, 125.33, 118.27; CH carbons δ127.73, 126.8, 124.44, 119.88, 112.91, 111.56, 71.03; CH2 carbon δ28.08; CH3 carbon δ10.29; IR (drifts) 3292 (s), 3038 (m), 2975 (m), 1621 (s), 1331 (s), 1320 (s), 1114 (vs); Anal. Calcd for C16H15N4F3: C, 59.99; H, 4.72; N, 17.49. Found (first crop): C, 60.16; H, 4.74; N, 17.86. Found (second crop): C, 59.97; H, 4.66; N, 17.63.
Quantity
36.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
39.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
24.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
82%

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